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Compound of Interest

Compound Name: 1-Chloro-1-methylcyclopentane

Cat. No.: B8640889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Chloro-1-methylcyclopentane is a tertiary alkyl halide that serves as a valuable building

block in organic synthesis. Its reactivity is characterized by a propensity to undergo nucleophilic

substitution (S"N"1) and elimination (E1 and E2) reactions. The stability of the tertiary

carbocation intermediate formed upon cleavage of the carbon-chlorine bond is a key

determinant of its reaction pathways. This guide provides a comprehensive overview of the

reactivity profile of 1-chloro-1-methylcyclopentane, including its synthesis, reaction kinetics,

and detailed experimental protocols for its key transformations.

Physicochemical Properties
A summary of the key physicochemical properties of 1-chloro-1-methylcyclopentane is

presented in Table 1.
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Property Value Reference

Molecular Formula C₆H₁₁Cl --INVALID-LINK--

Molecular Weight 118.605 g/mol --INVALID-LINK--

CAS Registry Number 6196-85-6 --INVALID-LINK--

Enthalpy of Vaporization

(ΔvapH)
39.7 ± 0.1 kJ/mol at 297 K --INVALID-LINK--

Synthesis of 1-Chloro-1-methylcyclopentane
1-Chloro-1-methylcyclopentane is typically synthesized from 1-methylcyclopentanol via

reaction with hydrochloric acid. This reaction proceeds through an S"N"1 mechanism.

Synthesis from 1-Methylcyclopentanol with HCl
Reaction: C₆H₁₁OH + HCl → C₆H₁₁Cl + H₂O

Experimental Protocol:

Materials: 1-methylcyclopentanol, concentrated hydrochloric acid, anhydrous calcium

chloride, diethyl ether, sodium bicarbonate solution.

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1-

methylcyclopentanol.

Cool the flask in an ice bath and slowly add an equimolar amount of concentrated

hydrochloric acid with stirring.

After the addition is complete, allow the mixture to warm to room temperature and stir for

1-2 hours.

Transfer the reaction mixture to a separatory funnel. The organic layer (top layer) contains

the product.
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Wash the organic layer sequentially with cold water, saturated sodium bicarbonate

solution, and finally with brine.

Dry the organic layer over anhydrous calcium chloride.

Decant the dried solution and remove the diethyl ether by rotary evaporation.

The crude product can be purified by distillation.

Reactivity Profile
The reactivity of 1-chloro-1-methylcyclopentane is dominated by unimolecular substitution

(S"N"1) and both unimolecular (E1) and bimolecular (E2) elimination reactions. The choice of

solvent and base plays a crucial role in determining the predominant reaction pathway.

Nucleophilic Substitution (S"N"1) and Elimination (E1)
Reactions
In the presence of a weak nucleophile and a polar protic solvent (e.g., water, ethanol), 1-
chloro-1-methylcyclopentane readily undergoes solvolysis via a mixture of S"N"1 and E1

pathways. The rate-determining step for both reactions is the formation of a stable tertiary

carbocation.

Mechanism of S"N"1 and E1 Reactions:

1-Chloro-1-methylcyclopentane 1-Methylcyclopentyl Cation
(Tertiary Carbocation)

Slow, Rate-determining step
(-Cl⁻)

1-Methylcyclopentanol
(SN1 Product)+H₂O (Nucleophile)

1-Methylcyclopentene
(E1 Product)

-H⁺ (Base)

Protonated Alcohol

Click to download full resolution via product page

Caption: General mechanism for S"N"1 and E1 reactions of 1-chloro-1-methylcyclopentane.

Quantitative Data for Solvolysis:
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The rate of solvolysis is a key indicator of the reactivity of 1-chloro-1-methylcyclopentane.

Reaction Condition Rate Constant (k) Reference

Solvolysis in 80% aqueous

ethanol at 30°C
1.35 x 10⁻⁴ s⁻¹ Ranganayakulu et al.

Product Distribution:

The ratio of S"N"1 to E1 products is influenced by temperature and the nature of the solvent.

Generally, higher temperatures favor elimination (E1) over substitution (S"N"1). Specific

quantitative data for the product distribution of 1-chloro-1-methylcyclopentane solvolysis is

not readily available in the literature. However, for the analogous tertiary halide, tert-butyl

chloride, solvolysis in ethanol at 25°C yields approximately 83% substitution product and 17%

elimination product.

Experimental Protocol for Solvolysis (Kinetics Measurement):

This protocol is adapted from a general procedure for measuring the solvolysis rate of a tertiary

alkyl halide.

Materials: 1-chloro-1-methylcyclopentane, 80:20 ethanol:water solvent, standardized

sodium hydroxide solution, bromothymol blue indicator.

Procedure:

Prepare a solution of 1-chloro-1-methylcyclopentane in the ethanol-water solvent.

Add a few drops of bromothymol blue indicator. The solution should be acidic (yellow).

Titrate the solution with a standardized NaOH solution until the endpoint (blue) is reached.

This neutralizes any initial acidity.

Start the reaction by adding a known volume of the 1-chloro-1-methylcyclopentane
solution to a thermostated reaction vessel.
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At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction

by adding them to a known volume of acetone.

Titrate the quenched aliquot with the standardized NaOH solution to determine the amount

of HCl produced.

The rate constant can be determined by plotting ln([RCl]t/[RCl]₀) versus time, where [RCl]

is the concentration of 1-chloro-1-methylcyclopentane.

Experimental Workflow for Solvolysis Kinetics:
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Caption: Workflow for determining the solvolysis rate of 1-chloro-1-methylcyclopentane.

Elimination (E2) Reaction
In the presence of a strong, non-nucleophilic base, 1-chloro-1-methylcyclopentane
undergoes an E2 elimination to form alkenes. According to Zaitsev's rule, the major product will

be the more substituted alkene.
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Mechanism of E2 Reaction:

1-Chloro-1-methylcyclopentane [Transition State]Strong Base (e.g., EtO⁻) Attacks β-hydrogen

1-Methylcyclopentene
(Major Product)

Methylenecyclopentane
(Minor Product)

Click to download full resolution via product page

Caption: E2 elimination mechanism of 1-chloro-1-methylcyclopentane.

Experimental Protocol for E2 Elimination:

This protocol is adapted from a procedure for the elimination of a similar tertiary alkyl halide.

Materials: 1-chloro-1-methylcyclopentane, sodium ethoxide in ethanol, diethyl ether, water.

Procedure:

In a round-bottom flask fitted with a reflux condenser, dissolve 1-chloro-1-
methylcyclopentane in ethanol.

Add a solution of sodium ethoxide in ethanol to the flask.

Heat the reaction mixture to reflux for 1-2 hours.

After cooling to room temperature, pour the reaction mixture into water.

Extract the product with diethyl ether.

Wash the organic layer with water and then brine.

Dry the organic layer over anhydrous magnesium sulfate.

Remove the solvent by rotary evaporation.
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The product mixture can be analyzed by gas chromatography (GC) to determine the ratio

of the alkene isomers.

Conclusion
1-Chloro-1-methylcyclopentane exhibits a rich reactivity profile dominated by S"N"1, E1, and

E2 pathways. The formation of a stable tertiary carbocation intermediate governs its behavior in

solvolysis reactions, leading to a mixture of substitution and elimination products. The reaction

outcome can be controlled by the choice of reagents and reaction conditions, with strong bases

favoring E2 elimination. The quantitative data and detailed protocols provided in this guide offer

a valuable resource for researchers and scientists working with this versatile synthetic building

block. Further research to quantify the product distribution in solvolysis reactions under various

conditions and to determine the activation energies for its primary reactions would provide a

more complete understanding of its reactivity.

To cite this document: BenchChem. [Reactivity Profile of 1-Chloro-1-methylcyclopentane: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8640889#1-chloro-1-methylcyclopentane-reactivity-
profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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